5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Description
5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.16166284 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research into the synthesis of furan-2-carboxylic acid derivatives, including those related to the triazole class, has demonstrated potential antibacterial properties. For instance, methyl esters of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids have been synthesized, showing promising antibacterial properties upon evaluation (Iradyan et al., 2014).
Corrosion Inhibition
Compounds closely related to the specified chemical structure have been investigated as corrosion inhibitors. Specifically, benzimidazole derivatives linked with the 1,2,4-triazole moiety have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments. These studies provide insights into their potential industrial applications in materials science (Yadav et al., 2013).
Antifungal and Antimicrobial Activities
Synthesis efforts have also produced 1,2,4-triazole derivatives that exhibit antifungal and antimicrobial activities. Such studies suggest that modifications to the triazole core can lead to compounds with significant biological activities, including potential use in combating infectious diseases (Bektaş et al., 2010).
Antioxidant Evaluation
Some derivatives have been evaluated for their antioxidant properties, showing that specific substitutions can enhance their efficacy. This suggests potential therapeutic applications in diseases where oxidative stress plays a critical role (Aktay et al., 2005).
Synthesis Techniques and Crystal Structures
In addition to their biological activities, research has focused on the synthesis and structural elucidation of related compounds. Techniques for efficient synthesis and detailed crystal structure analyses contribute to a better understanding of their properties and potential applications (Liang, 2009).
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)20-11-5-16(3)13-22(20)29-14-19-10-12-21(30-19)23-25-26-24(31)27(23)17-6-8-18(28-4)9-7-17/h5-13,15H,14H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMLVHIRBNXRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C3=NNC(=S)N3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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